2,3-Dicyclopropylazetidine
Description
2,3-Dicyclopropylazetidine is a four-membered azetidine ring substituted with two cyclopropyl groups at the 2- and 3-positions. The azetidine scaffold is known for its high ring strain and conformational rigidity, which can enhance binding specificity in medicinal chemistry applications.
Properties
IUPAC Name |
2,3-dicyclopropylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-6(1)8-5-10-9(8)7-3-4-7/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXBKVKRUVLOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNC2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dicyclopropylazetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper triflate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dicyclopropylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
2,3-Dicyclopropylazetidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2,3-dicyclopropylazetidine involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Electronic Differences
- Cyclopropyl vs.
- Ring Strain : The azetidine core inherently has higher ring strain than five- or six-membered analogs (e.g., 3,3-Difluoropiperidine). Cyclopropyl substituents may exacerbate strain, influencing reactivity in ring-opening reactions or cycloadditions .
Biological Activity
2,3-Dicyclopropylazetidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
This compound contains a four-membered azetidine ring with two cyclopropyl groups at the 2 and 3 positions. This configuration may influence its reactivity and interactions with biological targets. The compound's unique structure allows it to participate in various chemical reactions that can lead to diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, compounds with similar azetidine structures have shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
Table 1: Antimicrobial Efficacy of Azetidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 4 µg/mL |
| Azetidine-3-carboxylic acid | Escherichia coli | 8 µg/mL |
| N-Benzyl-3-bromoazetidine | Streptococcus pneumoniae | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Compounds containing azetidine rings have been linked to the inhibition of specific cancer cell lines, such as A2780 (ovarian cancer) and COR-L23 (lung cancer) .
Case Study: NAMPT Inhibition
One notable study focused on the inhibition of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) biosynthesis through NAMPT (Nicotinamide Adenine Dinucleotide Phosphate N-Acetyltransferase) inhibition. The azetidine derivatives were shown to reduce cell viability in cancer cell lines significantly. The IC50 values for related compounds ranged from 2.7 nM to over 100 nM depending on the specific structural modifications made .
Table 2: Anticancer Activity of Azetidine Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | A2780 | 30 |
| Azetidine-3-carboxylic acid | COR-L23 | 50 |
| 3-Pyridyl azetidine urea | A2780 | 2.7 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation .
- Disruption of Cellular Processes : The unique structure may interact with cellular membranes or proteins, affecting signal transduction pathways that regulate cell growth and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
